molecular formula C5H5LiS B14497926 lithium;5-methyl-2H-thiophen-2-ide CAS No. 63762-42-5

lithium;5-methyl-2H-thiophen-2-ide

Cat. No.: B14497926
CAS No.: 63762-42-5
M. Wt: 104.1 g/mol
InChI Key: JRGKCHSSPMJFGZ-UHFFFAOYSA-N
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Description

Lithium;5-methyl-2H-thiophen-2-ide is an organolithium compound that features a thiophene ring substituted with a methyl group at the 5-position and a lithium atom at the 2-position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-methyl-2H-thiophen-2-ide typically involves the reaction of 5-methyl-2H-thiophene with an organolithium reagent. One common method is the deprotonation of 5-methyl-2H-thiophene using n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures (around -78°C) to form the desired organolithium compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organolithium reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;5-methyl-2H-thiophen-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkyl-substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of lithium;5-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom enhances the nucleophilicity of the thiophene ring, allowing it to readily react with electrophiles. This property is exploited in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl group and the lithium atom, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents enhances its utility in various synthetic and industrial applications .

Properties

CAS No.

63762-42-5

Molecular Formula

C5H5LiS

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;5-methyl-2H-thiophen-2-ide

InChI

InChI=1S/C5H5S.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1

InChI Key

JRGKCHSSPMJFGZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=[C-]S1

Origin of Product

United States

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